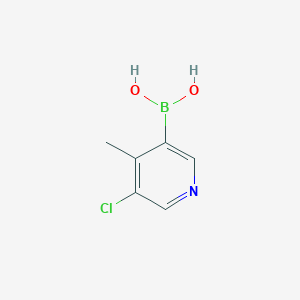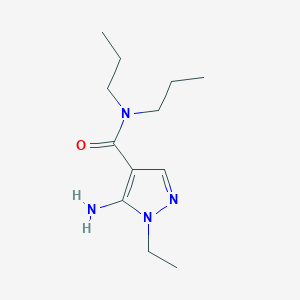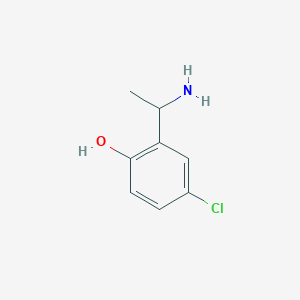
1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group and a nitro group attached to the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-fluoroethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-nitro-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-3-nitro-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.
3-Nitro-1H-pyrazol-4-amine: Lacks the fluoroethyl group, which may influence its solubility and membrane permeability.
1-(2-Fluoroethyl)-1H-pyrazol-4-amine:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C5H7FN4O2 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2,7H2 |
InChI Key |
FKAQXAQBZSDYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)

![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)


![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744950.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744952.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
